![molecular formula C19H15ClN4O4 B2392594 N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899753-41-4](/img/structure/B2392594.png)
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide, also known as CMNAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various studies related to cancer and inflammation.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been suggested that N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide targets the NF-κB pathway, which plays a crucial role in regulating inflammation and immune responses.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has a significant impact on various biochemical and physiological processes. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation. It also regulates the expression of various genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide in lab experiments include its high potency and selectivity towards cancer cells and its ability to induce apoptosis. However, the limitations include its low solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail and identify potential targets for drug development. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas of interest for future research.
In conclusion, N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a promising compound that has shown potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its mechanism of action and physiological effects are still being studied, and there are several future directions for research in this field.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide involves the reaction between 4-chloro-3-methylphenyl isocyanate and 3-(4-nitrophenyl)-6-oxopyridazine-1-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst to obtain the desired product.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their growth. It has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4/c1-12-2-5-14(10-16(12)20)21-18(25)11-23-19(26)9-8-17(22-23)13-3-6-15(7-4-13)24(27)28/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBQRUZPGHHOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

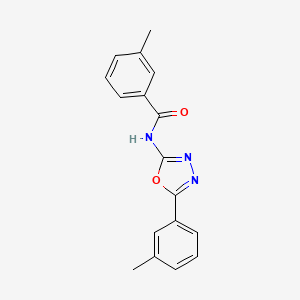
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
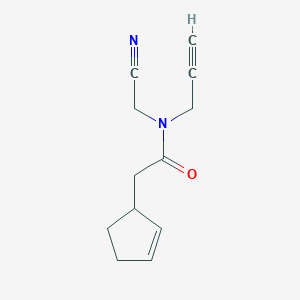

![(Z)-ethyl 1-(2-methoxyethyl)-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2392518.png)
![N-({1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B2392521.png)
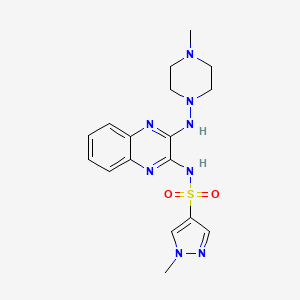
![4-(8,10-Dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)morpholine](/img/structure/B2392523.png)
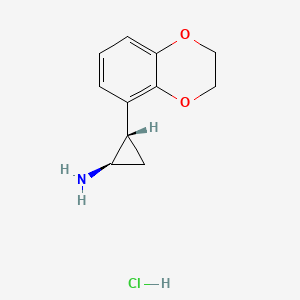
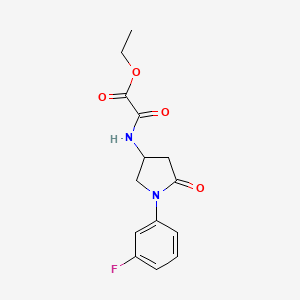


![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392533.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2392534.png)